Pyrazinecarboxylic Acid-d3

CAS No.:

Cat. No.: VC16646178

Molecular Formula: C5H4N2O2

Molecular Weight: 127.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4N2O2 |

|---|---|

| Molecular Weight | 127.12 g/mol |

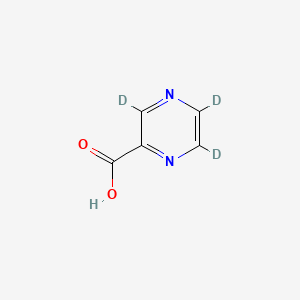

| IUPAC Name | 3,5,6-trideuteriopyrazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |

| Standard InChI Key | NIPZZXUFJPQHNH-CBYSEHNBSA-N |

| Isomeric SMILES | [2H]C1=C(N=C(C(=N1)[2H])C(=O)O)[2H] |

| Canonical SMILES | C1=CN=C(C=N1)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Pyrazinecarboxylic Acid-d3 belongs to the pyrazine family, a class of heterocyclic aromatic compounds distinguished by a six-membered ring containing two nitrogen atoms at positions 1 and 4. In this deuterated analog, three hydrogen atoms are replaced with deuterium (), typically at positions adjacent to the carboxylic acid group (Figure 1). This substitution enhances the compound’s stability and isotopic detectability while preserving its reactivity .

Isotopic Labeling and Stability

Deuterium incorporation reduces vibrational energy levels, thereby increasing bond strength and thermal stability. Studies demonstrate that Pyrazinecarboxylic Acid-d3 remains stable under standard laboratory conditions (2–8°C) for extended periods, making it suitable for long-term experimental workflows . Its solubility in polar solvents such as water, ethanol, and dimethylformamide further broadens its utility in diverse reaction environments .

Synthesis and Manufacturing Processes

Conventional Synthesis Routes

The preparation of Pyrazinecarboxylic Acid-d3 typically involves deuteration of its non-labeled precursor, pyrazinecarboxylic acid. A common method employs deuterated reagents (e.g., DO or deuterated acids) to replace hydrogen atoms via acid-catalyzed exchange reactions . For instance, reacting pyrazinecarboxylic acid with deuterated sulfuric acid () under controlled conditions yields the trideuterated product with >95% isotopic purity .

Advanced Synthetic Strategies

Recent patents describe multi-step synthesis pathways using acrylic acid as a starting material. In one approach, acrylic acid undergoes bromination to form an intermediate dibromo compound, which is subsequently reacted with ammonia and methylglyoxal to construct the pyrazine ring . Final oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields pyrazinecarboxylic acid, which is then deuterated using isotopic labeling techniques .

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Temperature: Maintaining reactions at 30–50°C minimizes side reactions .

-

Solvent selection: Dichloromethane and dehydrated alcohol are preferred for their inertness and solubility profiles .

-

Catalyst efficiency: DDQ proves effective in facilitating dehydrogenation and ring aromatization .

Physicochemical Characteristics

Thermal and Solubility Profiles

Pyrazinecarboxylic Acid-d3 exhibits a melting point of 210–215°C and decomposes above 300°C without sublimation . Its solubility in water (25 mg/mL at 25°C) and organic solvents enables flexible formulation for analytical and synthetic applications .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structural integrity. Key spectral features include:

-

NMR: A singlet at δ 8.41 ppm (aromatic proton) and a singlet at δ 2.59 ppm (methyl group) .

-

LC-TOF-MS: A molecular ion peak at m/z 156.0856 (), consistent with its molecular formula .

Applications in Scientific Research

Isotopic Tracing in Metabolic Studies

Pyrazinecarboxylic Acid-d3 serves as a stable isotope tracer in pharmacokinetic and metabolic pathway analyses. For example, a 2022 study utilized deuterated pyrazine derivatives to track the excretion of coffee flavor metabolites in human urine, revealing rapid renal clearance and extensive phase II conjugation .

Pharmaceutical Development

Deuterated compounds often exhibit improved metabolic stability and bioavailability. Pyrazinecarboxylic Acid-d3 has been explored as a precursor for antiviral and antitubercular agents, where isotopic labeling aids in optimizing drug half-life and reducing toxicity .

Comparative Analysis with Related Compounds

Recent Advances and Future Directions

Innovations in Deuteration Techniques

Emerging methods, such as transition metal-catalyzed hydrogen-deuterium exchange, promise higher selectivity and reduced costs for large-scale production .

Expanding Biomedical Applications

Ongoing research explores its use in positron emission tomography (PET) tracers and targeted drug delivery systems, leveraging its stable isotopic signature for real-time imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume